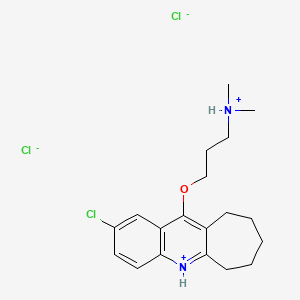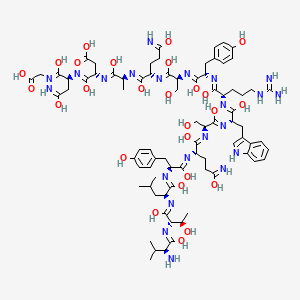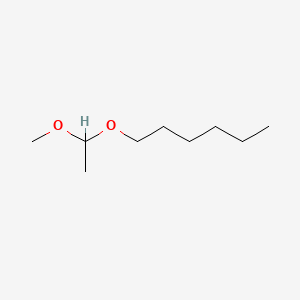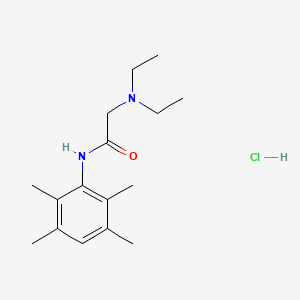
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and antistatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate typically involves the quaternization of hexadecylamine with ethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves:
Reactants: Hexadecylamine and ethyl sulfate.
Conditions: The reaction is conducted in an organic solvent, such as ethanol, at elevated temperatures to facilitate the quaternization process.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Optimization: Parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate group can be replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride can be employed to reduce the compound under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, depending on the extent of the reaction.
Reduction Products: Reduction typically results in the formation of partially or fully reduced quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning and antistatic properties.
Wirkmechanismus
The mechanism of action of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to:
Disrupt Membranes: The surfactant properties enable it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
Solubilize Proteins: It can interact with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.
Micelle Formation: The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide: Similar in structure but contains a bromide ion instead of an ethyl sulfate group. It is also used as a surfactant and antiseptic.
Hexadecyltrimethylammonium Chloride: Contains a chloride ion and is used in similar applications, including as a surfactant and in personal care products.
Dodecyltrimethylammonium Bromide: Shorter alkyl chain length, leading to different surfactant properties and applications.
The uniqueness of this compound lies in its specific surfactant properties and its ability to form stable micelles, making it particularly useful in applications requiring high solubility and stability.
Eigenschaften
| 49706-67-4 | |
Molekularformel |
C21H47NO4S |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
ethyl sulfate;hexadecyl(trimethyl)azanium |
InChI |
InChI=1S/C19H42N.C2H6O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JWJDGYODPGDPGX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







